

analytical methods for quantification of Cyclopropyl(3-methoxyphenyl)methanone

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Compound of Interest

Compound Name:	Cyclopropyl(3-methoxyphenyl)methanone
Cat. No.:	B034386

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An increasing demand exists for precise and dependable analytical methodologies for the quantification of pharmaceutical compounds. This document provides detailed application notes and protocols for the quantitative analysis of **Cyclopropyl(3-methoxyphenyl)methanone**, a compound of interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering comprehensive guidance on High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the routine quantification of small molecules in various matrices.^{[1][2]} Its advantages include high resolving power and sensitivity, making it suitable for quality control and stability studies.^[3]

Experimental Protocol

Instrumentation:

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.^[1]

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[3]
- Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[4]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 35°C.
- Detection Wavelength: The wavelength of maximum absorbance (λ_{max}) for **Cyclopropyl(3-methoxyphenyl)methanone** should be determined by scanning a standard solution. For initial method development, a wavelength of 254 nm can be used.
- Injection Volume: 10 μ L.[1]
- Gradient Program:

Time (min)	% Solvent A	% Solvent B
0.0	70	30
10.0	30	70
12.0	30	70
12.1	70	30

| 15.0 | 70 | 30 |

Sample Preparation:

- Prepare a stock solution of **Cyclopropyl(3-methoxyphenyl)methanone** in methanol at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

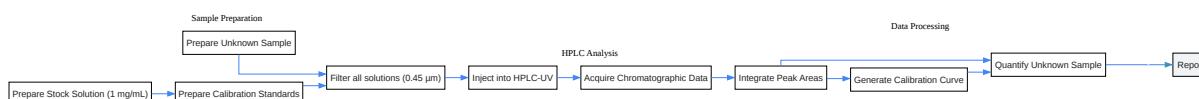
- For unknown samples, dissolve the sample in methanol to an estimated concentration within the calibration range.
- Filter all solutions through a 0.45 μm syringe filter before injection.[3]

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC-UV method for the quantification of **Cyclopropyl(3-methoxyphenyl)methanone**.

Parameter	Expected Value
Linearity (R^2)	> 0.999
Accuracy (% Recovery)	98-102%
Precision (%RSD)	< 2%
Limit of Detection (LOD)	~0.1 $\mu\text{g}/\text{mL}$
Limit of Quantification (LOQ)	~0.3 $\mu\text{g}/\text{mL}$

Experimental Workflow



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HPLC-UV analytical workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the preferred method.^[4] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).^[4]

Experimental Protocol

Instrumentation:

- A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.^[5]

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).^[4]
- Flow Rate: 0.4 mL/min.^[4]
- Column Temperature: 40°C.^[4]
- Injection Volume: 5 μ L.^[4]
- Gradient Program:

Time (min)	% Solvent A	% Solvent B
0.0	95	5
2.5	5	95
3.5	5	95
3.6	95	5

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
- Detection Mode: Multiple Reaction Monitoring (MRM).[4]
- Precursor Ion (Q1): The $[M+H]^+$ ion of **Cyclopropyl(3-methoxyphenyl)methanone** (m/z to be determined based on its molecular weight).
- Product Ions (Q3): At least two stable and abundant product ions should be selected for quantification and confirmation by performing a product ion scan on the precursor ion.
- Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

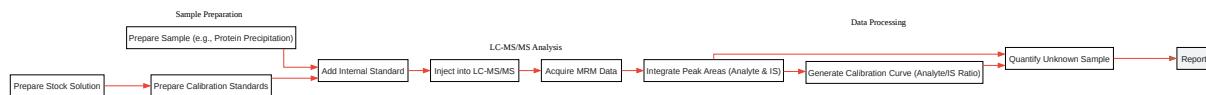
- Prepare a stock solution of **Cyclopropyl(3-methoxyphenyl)methanone** in methanol at 1 mg/mL.
- Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
- For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is recommended. The supernatant is then diluted and injected.
- An internal standard (structurally similar, stable isotope-labeled version of the analyte is ideal) should be added to all samples and standards to correct for matrix effects and variability.

Data Presentation

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

Parameter	Expected Value
Linearity (R^2)	> 0.995
Accuracy (% Recovery)	85-115%
Precision (%RSD)	< 15%
Limit of Detection (LOD)	~0.05 ng/mL
Limit of Quantification (LOQ)	~0.1 ng/mL

Experimental Workflow



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LC-MS/MS analytical workflow.

Method Validation

The validation of any analytical procedure is crucial to demonstrate its suitability for the intended purpose.^[6] Key validation parameters to be assessed for the above methods include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

- Accuracy: The closeness of the test results to the true value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

These validation studies should be conducted in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).

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